molecular formula C12H8F7NO2 B448636 N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide CAS No. 351491-76-4

N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No. B448636
CAS RN: 351491-76-4
M. Wt: 331.19g/mol
InChI Key: OVWTXJDOKFSSMR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide, commonly known as 4-AP, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid, phenylalanine, and is a non-selective agonist of voltage-gated sodium channels, meaning it binds to these channels and opens them to allow the flow of ions. This property makes 4-AP an important tool in the study of neuronal excitability, as it has been used to induce seizures and to investigate the effects of seizures on the brain. 4-AP has also been used to study the effects of nerve injury and neurodegenerative diseases, and has been used in the development of new treatments for these conditions.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research on compounds like N-acetylcysteine (NAC), which shares a functional group with the compound , highlights its utility as a powerful antioxidant and anti-inflammatory agent. NAC's ability to modulate glutamatergic, neurotropic, and inflammatory pathways offers insights into potential applications of similar compounds in treating psychiatric disorders, including addiction, compulsive disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011). This suggests that compounds with similar chemical structures or functional groups might also possess therapeutic potential in neuropsychiatric and inflammatory conditions.

Role in Proteostasis

Compounds like 4-phenylbutyric acid, with functionalities related to acetyl groups and butanamide structures, demonstrate the importance of chemical chaperones in maintaining proteostasis. Their ability to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress suggests that similar compounds could be researched for their effects on protein folding and in diseases caused by protein misfolding (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).

Antimicrobial and Biofilm Disruption

The role of NAC in the prevention and disruption of biofilms, particularly those formed by pathogens such as Pseudomonas aeruginosa, is a significant area of research. NAC's effectiveness in biofilm prevention and eradication, coupled with its role as an antioxidant and modulator of inflammation, presents a compelling case for the investigation of similar compounds in managing infections, especially in conditions like cystic fibrosis (Guerini, Condrò, Friuli, Maggi, & Perugini, 2022).

Environmental and Ecotoxicological Research

The study of the environmental fate and ecotoxicological impacts of compounds such as 2,4-D herbicide demonstrates the importance of understanding chemical toxicity and degradation products. This area of research is crucial for assessing the environmental impact of chemical compounds and developing strategies for mitigation and remediation (Zuanazzi, Ghisi, & Oliveira, 2020).

properties

IUPAC Name

N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F7NO2/c1-6(21)7-2-4-8(5-3-7)20-9(22)10(13,14)11(15,16)12(17,18)19/h2-5H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWTXJDOKFSSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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